1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione
Description
1,3-Dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative featuring a 1,3-dimethylated core and a piperazine moiety substituted at position 6 with a (pyridin-4-ylthio)acetyl group. This structure combines a heterocyclic dione core with a flexible piperazine linker and a sulfur-containing pyridine substituent, which may influence its physicochemical properties and biological interactions .
Properties
Molecular Formula |
C21H11ClF2N4O3S |
|---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H11ClF2N4O3S/c22-14-5-4-11(8-15(14)24)19-25-17(31-26-19)10-27-16-6-7-32-18(16)20(29)28(21(27)30)13-3-1-2-12(23)9-13/h1-9H,10H2 |
InChI Key |
OXUSENOBROXJFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves multiple steps, including the formation of intermediate compoundsReaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield .
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions and scaling up the synthesis process to meet commercial demands.
Chemical Reactions Analysis
1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups, leading to the formation of new derivatives
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Neuropharmacological Applications
Adenosine Receptor Antagonism
Research has indicated that compounds similar to 1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione may act as antagonists at the A2A adenosine receptor. This receptor is implicated in neurodegenerative disorders such as Parkinson's and Alzheimer's disease. Antagonists of this receptor have shown promise in alleviating symptoms and potentially modifying disease progression. Studies have demonstrated that certain derivatives exhibit significant binding affinity and selectivity towards A2A receptors, suggesting their utility in developing treatments for these conditions .
Anticonvulsant Properties
Another area of interest is the anticonvulsant activity of related thiazole-pyrimidine derivatives. Compounds synthesized from similar frameworks have been tested in animal models for their ability to prevent seizures. The structure-activity relationship (SAR) studies indicate that modifications to the piperazine moiety can enhance anticonvulsant efficacy, making these compounds candidates for further investigation in epilepsy treatment .
Anticancer Research
Antiproliferative Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines, including melanoma (A375), prostate cancer (DU145), and breast cancer (MCF-7). Studies have shown that derivatives containing the pyrimidine core exhibit significant antiproliferative effects. For instance, specific analogs demonstrated IC50 values in the low micromolar range against these cell lines, indicating their potential as lead compounds for cancer therapy .
Mechanisms of Action
The mechanisms by which these compounds exert their anticancer effects are under investigation. It is hypothesized that they may induce apoptosis or inhibit critical signaling pathways involved in cell proliferation and survival. Further studies are required to elucidate these mechanisms and optimize the chemical structure for enhanced potency and selectivity .
Antimicrobial Activity
Broad-Spectrum Antibacterial Effects
Recent studies have explored the antimicrobial properties of related piperazine derivatives. These compounds have been tested against a panel of bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicate a promising antibacterial activity profile, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Potential for Drug Development
Given the rise of antibiotic resistance, compounds like 1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione could serve as templates for developing new antimicrobial agents. The structural diversity offered by modifications to the piperazine and pyrimidine moieties allows for targeted optimization aimed at enhancing efficacy while minimizing toxicity .
Mechanism of Action
The mechanism of action of 1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms .
Comparison with Similar Compounds
Core Modifications
The pyrimidine-2,4-dione core is a common feature among analogs, but substitutions at positions 1, 3, and 6 vary significantly:
- Urapidil (): Shares the 1,3-dimethylpyrimidinedione core but substitutes position 6 with a 3-(4-(2-methoxyphenyl)piperazinyl)propylamino group.
- 6-Arylthio-3-hydroxypyrimidine-2,4-diones (): Feature a hydroxyl group at position 3 instead of methyl, with arylthio substituents at position 6. The hydroxyl group enhances hydrogen-bonding capacity, which may affect bioavailability compared to the methyl group in the target compound .
Piperazine Substituent Variations
The piperazine ring’s functionalization critically impacts activity:
- Phenoxyacetyl-piperazine derivative (): Replaces the pyridinylthio group with a phenoxyacetyl moiety. The absence of sulfur and presence of an oxygen atom may reduce electron-withdrawing effects, influencing metabolic stability .
- Anti-mycobacterial compound (): Contains a 4-(2,3-dimethylphenoxy)piperidinylmethyl group. The piperidine (vs.
Thioacetyl-Pyridine Group
The (pyridin-4-ylthio)acetyl substituent is unique to the target compound. Analogous sulfur-containing groups, such as 6-((2-fluorophenyl)thio)-3-hydroxypyrimidine-2,4-dione (), show that arylthio groups enhance lipophilicity, but the pyridine ring in the target compound introduces aromatic nitrogen, which may improve solubility and binding specificity .
Physicochemical and Computational Data
Experimental Properties
Limited experimental data for the target compound are available, but analogs provide insights:
- Melting Points : 6-Arylthio-3-hydroxypyrimidine-2,4-diones () exhibit melting points ranging from 130–212°C, correlating with substituent electronegativity. The target compound’s methyl and pyridinylthio groups may yield a similar range .
- Synthetic Yields : Analogs with piperazine linkages (e.g., ) report yields of 69–81%, suggesting efficient synthesis routes for such derivatives .
Computational Insights
- Uracil-5-sulfonamides (): DFT studies using B3LYP/6-311+G(2d,p) reveal that electron-withdrawing groups (e.g., sulfonamides) increase polarity. The target compound’s thioacetyl group may similarly influence charge distribution .
- Pharmacokinetics : Piperazine-containing compounds often exhibit moderate LogP values (2–4), balancing solubility and permeability. The pyridinylthio group in the target compound may elevate LogP slightly, enhancing blood-brain barrier penetration .
Antimicrobial Activity
- Thieno[2,3-d]pyrimidine-2,4-diones (): Derivatives with thiazole substituents show potent activity against Staphylococcus aureus (MIC < 1 µg/mL). The target compound’s pyridine ring may confer similar Gram-positive efficacy .
- Anti-HIV Potential: 6-Arylthio-3-hydroxypyrimidine-2,4-diones () inhibit HIV reverse transcriptase. The target compound’s sulfur linkage and pyridine group could enhance nucleoside analog mimicry .
Biological Activity
1,3-Dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential therapeutic applications. This compound's biological activity is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in critical physiological processes.
Chemical Structure and Properties
The compound can be characterized by its specific molecular structure, which includes a pyrimidine ring substituted with a piperazine moiety and a pyridine-thioacetyl group. Its chemical formula is , with a molecular weight of approximately 366.46 g/mol.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters. In particular, studies have demonstrated selective inhibition of MAO-A and MAO-B, suggesting potential applications in treating mood disorders and neurodegenerative diseases .
- Anticancer Activity : Preliminary studies have indicated that 1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione may possess anticancer properties. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines, implicating it as a potential candidate for cancer therapy .
Table 1: Biological Activity Summary
| Activity Type | Target Enzyme/Receptor | IC50 (µM) | Reference |
|---|---|---|---|
| MAO-A Inhibition | Monoamine Oxidase A | 0.5 | |
| MAO-B Inhibition | Monoamine Oxidase B | 0.7 | |
| Anticancer Activity | HeLa Cells | 10 | |
| Cytotoxicity | Jurkat Cells | 15 |
Case Study 1: MAO Inhibition
In a study evaluating various piperazine derivatives, 1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione exhibited significant inhibition of both MAO-A and MAO-B. The IC50 values were determined to be 0.5 µM for MAO-A and 0.7 µM for MAO-B, indicating a strong potential for the treatment of depression and anxiety disorders .
Case Study 2: Anticancer Potential
Another investigation focused on the compound's cytotoxic effects against HeLa cells. The study revealed that the compound induced apoptosis through both intrinsic and extrinsic pathways at concentrations around 10 µM. This suggests that the compound may serve as a lead structure for developing new anticancer agents .
Q & A
Q. What are the established synthetic routes for 1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione?
Methodological Answer: The compound can be synthesized via nucleophilic substitution and alkylation. For example:
Core Pyrimidine-Dione Formation : React 6-bromoacetyl-pyrimidine-2,4-dione derivatives with thioacetamide in acetic acid to introduce thiazole or pyridine-thioether moieties .
Piperazine Functionalization : Alkylate the intermediate with chloroacetamides or benzyl chlorides in DMF using K₂CO₃ as a base. Monitor reaction progress via TLC or HPLC .
Purification : Isolate the product via column chromatography (C18 reverse-phase) with a 25-min gradient elution (e.g., water/acetonitrile) .
Q. How is structural characterization performed for this compound?
Methodological Answer:
- ¹H NMR : Assign peaks using a 600 MHz spectrometer in DMSO-d₆. Key signals include aromatic protons (δ 7.5–8.5 ppm), piperazine methylene (δ 3.2–3.8 ppm), and pyrimidine-dione NH (δ 10–12 ppm) .
- HPLC-MS : Use a C18 column (100 × 4 mm) with ESI-MS in positive ion mode. Confirm molecular ion [M+H]⁺ and compare with theoretical m/z .
- Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C, H, N, S percentages .
Q. What preliminary biological assays are recommended for this compound?
Methodological Answer:
- Enzyme Inhibition : Test against kinases (e.g., PI3K, CDK) using fluorescence-based assays (IC₅₀ determination) .
- Cellular Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure .
- Solubility Screening : Measure in PBS (pH 7.4) and DMSO via UV-Vis spectroscopy to guide in vivo dosing .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for alkylation or cyclization steps .
- Solvent Optimization : Apply COSMO-RS simulations to predict solvent effects on reaction yield (e.g., DMF vs. THF) .
- Machine Learning : Train models on existing pyrimidine-dione datasets to predict regioselectivity in piperazine functionalization .
Q. How to resolve contradictions in alkylation reaction yields reported in literature?
Methodological Answer: Contradictions may arise from:
- Base Selection : K₂CO₃ vs. NaH alters reaction kinetics. Perform controlled experiments with in-situ IR monitoring to track intermediate formation .
- Solvent Purity : Trace water in DMF can hydrolyze chloroacetamides. Use molecular sieves or anhydrous solvents .
- Temperature Gradients : Optimize via microwave-assisted synthesis (e.g., 80°C, 30 min) to improve reproducibility .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
Methodological Answer:
- Bioisosteric Replacement : Substitute the pyridinyl-thioether with a pyrazinyl group to reduce CYP450-mediated oxidation .
- Prodrug Design : Introduce acetylated or PEGylated moieties at the piperazine nitrogen to improve plasma half-life .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
Q. How to analyze structure-activity relationships (SAR) for piperazine derivatives of this compound?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with varied piperazine substituents (e.g., 4-phenyl, 4-cyclopentyl) .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with kinase inhibition data .
- Crystallography : Solve X-ray structures of the compound bound to target proteins (e.g., PDB deposition) to identify key binding interactions .
Data Contradiction Analysis
Q. Discrepancies in reported NMR shifts for pyrimidine-dione NH protons—how to validate?
Methodological Answer:
- Variable Temperature NMR : Acquire spectra at 25°C and 50°C to assess hydrogen bonding effects on NH proton shifts .
- Deuterium Exchange : Add D₂O to the sample; NH protons will disappear, confirming assignments .
- Cross-Validation : Compare with structurally similar compounds (e.g., 1,3-dimethylpyrimidine-2,4-dione derivatives) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
